

4-Benzyloxyphenylacetic acid solubility data

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Compound of Interest

Compound Name: 4-Benzyloxyphenylacetic acid
Cat. No.: B123711

An In-Depth Technical Guide to the Solubility Profile of 4-Benzyloxyphenylacetic Acid

Introduction

4-Benzyloxyphenylacetic acid is a para-substituted phenylacetic acid derivative that serves as a key intermediate in the synthesis of various organic compounds. Understanding its solubility is a cornerstone of its application, profoundly influencing reaction kinetics, purification strategies, and, in the pharmaceutical formulation.[2][3] Low aqueous solubility can be a significant hurdle, leading to poor absorption and unpredictable in vivo performance.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of **4-Benzyloxyphenylacetic acid** to explore the underlying physicochemical principles that govern its solubility. We will detail authoritative, self-validating experimental protocols for solubility testing, designed for researchers and drug development professionals.

Chapter 1: Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and fundamental physicochemical properties. **4-Benzyloxyphenylacetic acid** exhibits unique dissolution kinetics.[1][4] Its molecules exist in centrosymmetric dimeric forms, linked by strong double hydrogen bonds between the carboxyl groups.

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 4-Benzyloxyphenylacetic acid

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][5]
Molecular Weight	242.27 g/mol	[1][4]
Melting Point	119-123 °C	[1][4]
Form	White Crystalline Powder	[1]
pKa (Predicted)	4.44 ± 0.10	[1]
Water Solubility	89.9 mg/L (at 25 °C)	[1]

| logP (Predicted) | 2.72 |[6] |

Structural Causality of Solubility

The molecular architecture of **4-Benzyloxyphenylacetic acid** creates a distinct amphiphilic character that dictates its solubility.

- The Polar Head: The carboxylic acid (-COOH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This functional group interacts with water molecules, making the molecule more hydrophilic.
- The Non-Polar Tail: The molecule possesses a large, hydrophobic region composed of a phenyl ring and a benzyloxy group.[9][10] This substantial non-polar region hinders interaction with water, leading to very low aqueous solubility.[8][10]

The predicted pKa of ~4.44 indicates it is a weak acid, similar to benzoic acid.[1] This acidity is the most critical factor in its pH-dependent solubility, as the deprotonated form (carboxylate) is significantly more soluble in aqueous solutions.

Caption: Molecular structure of **4-Benzyloxyphenylacetic acid**.

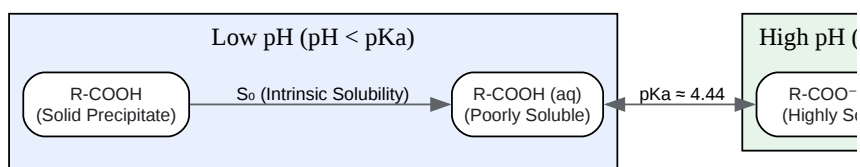
Chapter 2: Theoretical Principles of Solubility

Aqueous Solubility and pH-Dependence

For a weak acid like **4-Benzyloxyphenylacetic acid**, aqueous solubility is not a single value but a function of pH. The reported solubility of 89.9 mg/L form in water.[1]

In solutions with a pH above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion. This ionization introduces a negative charge with water molecules via strong ion-dipole forces.[7][11] This leads to a significant increase in overall solubility.

This relationship is governed by the Henderson-Hasselbalch equation and can be visualized as an equilibrium between the poorly soluble neutral acid



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Caption: pH-dependent solubility equilibrium.

Solubility in Organic Solvents

The principle of "like dissolves like" provides a predictive framework for solubility in organic media.[10]

- **Polar Protic Solvents** (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. Therefore, **4-Benz** solvents.[10]
- **Polar Aprotic Solvents** (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moment expected.
- **Non-Polar Solvents** (e.g., Toluene, Hexane): While the large benzyloxy and phenyl groups are non-polar, the strong intermolecular hydrogen bonding in the acid makes it poorly soluble in purely non-polar solvents.[8] Some solubility is expected, but it may be less than in polar organic solvents.

Chapter 3: Quantitative Solubility Data

Quantitative solubility data is essential for modeling and process design. While extensive experimental data for **4-Benzyloxyphenylacetic acid** across various solvents and temperatures has been reported.

Table 2: Known Quantitative Solubility of **4-Benzyloxyphenylacetic acid**

Solvent	Temperature	Solubility
---------	-------------	------------

| Water | 25 °C | 89.9 mg/L [1] |

To augment this data, especially for organic solvents relevant to synthesis and formulation, standardized experimental determination is necessary. This data is critical for understanding the drug's behavior in different environments.

Chapter 4: Experimental Determination of Solubility

To ensure data integrity and reproducibility, solubility should be determined using well-validated methods. The choice of method depends on the desired accuracy and throughput (kinetic) solubility. For drug development and physicochemical characterization, thermodynamic solubility is the definitive measure.[2][12]

Method 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[12][13][14] excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

- Preparation: Add an excess amount of solid **4-Benzyloxyphenylacetic acid** to a series of vials, each containing a precise volume of the desired solvent.[12][14] The excess solid is critical to ensure equilibrium with the solid phase.
- Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C for biopharmaceutical equilibrium is reached).[2]
- Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment.[12] Carefully remove an aliquot of the supernatant, which can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.[2][3]
- Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytic detection (HPLC-UV).
- Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted sample.



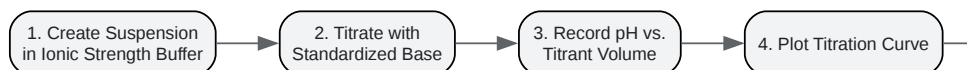
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Caption: Shake-Flask experimental workflow.

Method 2: Intrinsic Solubility and pKa via Potentiometric Titration

For ionizable compounds, potentiometric titration offers an elegant and efficient method to determine both the intrinsic solubility (S_0) and the pKa value of a compound in suspension of the compound and tracking the pH change. The point at which the solid phase disappears and the titration curve changes shape provides the pKa.

- System Setup: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, 10).[18]
- Sample Preparation: Create a suspension of **4-Benzyloxyphenylacetic acid** in a solution of constant ionic strength (e.g., 0.15 M KCl).[18] Purge vials with nitrogen gas to prevent oxidation.
- Titration: Place the suspension in a jacketed vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Gradually add a standardized basic titrant (e.g., 0.1 M NaOH) while monitoring the pH.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the point of complete neutralization.
- Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show distinct regions. Specialized software or mathematical methods can be used to analyze the curve, allowing for the simultaneous calculation of the pKa and the intrinsic solubility (S_0).[15][16][19] This approach can precisely determine S_0 at any pH.



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Caption: Potentiometric titration workflow.

Chapter 5: Practical Implications in Research and Drug Development

The low intrinsic aqueous solubility of **4-Benzyloxyphenylacetic acid** is a critical piece of information.

- In Drug Discovery, this property would flag the molecule for potential bioavailability issues.[3] According to the Biopharmaceutics Classification System, a compound with low solubility (and potentially high permeability, given its logP) would likely be classified as BCS Class II or IV.[13][14]
- In Process Chemistry, knowledge of its solubility profile in various organic solvents is essential for selecting appropriate systems for reaction, crystallization, and purification. A compound that is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization.

- In Formulation Science, the pH-dependent solubility is key. To formulate this compound for aqueous delivery, creating a salt by adding a base (e.g. to ensure complete dissolution).[9]

Conclusion

4-Benzoyloxyphenylacetic acid is a weakly acidic organic compound with low intrinsic aqueous solubility, a direct consequence of its large, hydrophobic increasing significantly in basic conditions due to the formation of a soluble carboxylate salt. While quantitative solubility data in organic solvents is sparse in polar organic solvents.

For researchers and drug developers, obtaining precise and reliable solubility data is not optional. The Shake-Flask method remains the authoritative data crucial for regulatory submissions and biopharmaceutical classification. Concurrently, potentiometric titration offers a powerful and efficient alternative values. A thorough understanding and experimental validation of these solubility parameters are fundamental to the successful application of **4-Benzoyloxyphenylacetic acid**.

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